molecular formula C7H8O4 B3053776 3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid CAS No. 56066-20-7

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid

Cat. No.: B3053776
CAS No.: 56066-20-7
M. Wt: 156.14 g/mol
InChI Key: HFWUMOXUFYJSOZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid is a chemical compound with the molecular formula C7H8O4 . It has a molecular weight of 156.14 . This compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Receptor Agonists

A range of aryl derivatives of 2-amidocyclohex-1-ene carboxylic acid, a compound structurally related to 3-hydroxy-5-oxocyclohex-3-enecarboxylic acid, has been synthesized. These derivatives have shown potential as agonists for hydroxyl-carboxylic acid (HCA) receptors, specifically HCA2. This research demonstrates the relevance of these compounds in modulating receptor activation, highlighting their importance in biochemical research (Bobiļeva et al., 2014).

Benzil-Benzilic-Acid-Type Rearrangement

Research on the benzil-benzilic-acid-type rearrangement of related compounds to this compound has been conducted. This study provides insights into the chemical behavior of cyclohexenone derivatives during alkaline treatment, furthering our understanding of chemical rearrangements in cyclohexenones (Schaltegger & Bigler, 1986).

Stereochemically Controlled Synthesis

A study focusing on the stereochemically controlled synthesis of endo-2-aryl-6-oxobicyclo[3.2.1]octanes from 4-arylcyclohex-3-enecarboxylic acids, closely related to this compound, has been conducted. This research is significant for its exploration of intramolecular alkylations and cyclizations, contributing to the field of organic synthesis (Ghatak et al., 1976).

Aromatization Studies

An investigation into the aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid identified an intermediate compound, (+)-4-oxocyclohex-2-enecarboxylic acid, closely related to the target molecule. This study contributes to the understanding of biochemical pathways in microorganisms and their metabolic processes (Kaneda et al., 1995).

Ligand Binding Studies

Research on 3-hydroxycyclopent-1-enecarboxylic acid, a structural analogue of this compound, reveals its potential as a ligand for specific binding sites in the central nervous system. Such studies are crucial for understanding ligand-receptor interactions and developing therapeutic agents (Vogensen et al., 2013).

Properties

IUPAC Name

3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h3-4,8H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWUMOXUFYJSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560933
Record name 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56066-20-7
Record name 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
Reactant of Route 2
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
Reactant of Route 3
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
Reactant of Route 4
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
Reactant of Route 5
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Reactant of Route 6
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid

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